molecular formula C9H17ClO B13178742 2-(Butan-2-yl)-2-(chloromethyl)oxolane

2-(Butan-2-yl)-2-(chloromethyl)oxolane

Cat. No.: B13178742
M. Wt: 176.68 g/mol
InChI Key: IOVLMWPPXYMLPN-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-2-(chloromethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with a variety of applications in organic synthesis and industrial processes. The presence of a chloromethyl group and a butan-2-yl group in this compound suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)-2-(chloromethyl)oxolane can be achieved through several methods:

    Cyclization Reactions: Starting from appropriate diols or halohydrins, cyclization can be induced using acidic or basic conditions to form the oxolane ring.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-2-(chloromethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation may produce carbonyl compounds.

Scientific Research Applications

2-(Butan-2-yl)-2-(chloromethyl)oxolane may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology and Medicine: Potential use in the synthesis of pharmaceuticals or biologically active compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)-2-(chloromethyl)oxolane would depend on its specific application. In chemical reactions, it may act as a reactant or intermediate, participating in various pathways to form desired products. The molecular targets and pathways involved would be specific to the reactions or processes in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simple oxolane used as a solvent and in organic synthesis.

    2-Methyl-2-chloromethyl oxolane: A similar compound with a methyl group instead of a butan-2-yl group.

Uniqueness

2-(Butan-2-yl)-2-(chloromethyl)oxolane is unique due to the presence of both a butan-2-yl group and a chloromethyl group, which may confer specific reactivity and properties not found in simpler oxolanes.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-butan-2-yl-2-(chloromethyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3

InChI Key

IOVLMWPPXYMLPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCO1)CCl

Origin of Product

United States

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